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Compound Name: 4-Bromo-2-fluoro-6-methoxybenzonitrile

Cat. No.: B1525762

Technical Support Center: 4-Bromo-2-fluoro-6-methoxybenzonitrile

Welcome to the dedicated technical support guide for 4-Bromo-2-fluoro-6-methoxybenzonitrile. This resource is designed for researchers, medicin
versatile building block in their synthetic endeavors. As a substituted benzonitrile, this compound offers multiple reaction handles, but its reactivity pro
depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate potential synthetic hurdles and optimize

Section 1: Frequently Asked Questions (FAQS)

This section addresses fundamental questions regarding the properties, stability, and handling of 4-Bromo-2-fluoro-6-methoxybenzonitrile.

Q1: What are the key structural features and predicted physicochemical properties of 4-E
methoxybenzonitrile?

Al: 4-Bromo-2-fluoro-6-methoxybenzonitrile (CsHsBrFNO) is a poly-substituted aromatic compound with a molecular weight of approximately 230.
groups on a benzene ring, each imparting specific reactivity:

« Nitrile Group (-CN): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can unde
« Bromo Group (-Br): Acommon leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

o Fluoro Group (-F): The C-F bond is the strongest single bond in organic chemistry, conferring high thermal stability.[4] However, its position ortho tc
especially with potent nucleophiles.[5]

* Methoxy Group (-OCHs): An electron-donating group that influences the electronic properties of the ring and can be a site for ether cleavage under

Table 1: Key Physicochemical Properties

Property Value | Description Source(s)
CAS Number 457051-15-9 [1][6]
Molecular Formula CsHsBrFNO [1]
Molecular Weight 230.03 g/mol [1]
Physical Form Solid [2][6]
Purity Typically 295% [1][6]
Storage Store at room temperature, sealed in a dry environment. [6]

| Predicted XlogP | 2.4 |[7] |

Q2: What are the primary degradation pathways for this molecule under common reactio

A2: Based on the functional groups present, several degradation pathways can be anticipated. Understanding these is critical for minimizing side reau
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« Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[8][9] This typically occurs in a two-step proce
methoxybenzamide), and then to the corresponding carboxylic acid.[10] This is a significant concern when using strong aqueous bases (e.g., NaOl
solvents.[11]

» Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the strongly electron-withdrawing nitrile group, is activated towards nut
bases or reagents used in coupling reactions, can displace the fluoride.

» Protodebromination: In palladium-catalyzed reactions, the C-Br bond can be reductively cleaved and replaced with a hydrogen atom, leading to the
side reaction, often facilitated by sources of hydrides or protons in the reaction mixture.[13]

« Demethylation: While the methoxy group is generally stable, harsh acidic conditions (e.g., HBr, BBr3) can cleave the ether bond to yield the corresg
coupling or SNAr conditions.
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Caption: Key degradation pathways of the title compound.

Section 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific problems you may encounter during synthesis.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: I am observing low yields of my desired cross-coupled product. What are the potentia
starting material?

A: Low yields can stem from multiple sources. Beyond general issues like catalyst activity or reagent quality, the structure of 4-bromo-2-fluoro-6-met

« Cause 1: Base-Induced Nitrile Hydrolysis: Many Suzuki couplings employ strong aqueous bases (e.g., K2COs, Cs2CO3, K3sPQOa4) and elevated temp
carboxamide or carboxylic acid, consuming your starting material.[11] The resulting carboxylate can also interfere with the catalyst.

o Solution:
= Use a Non-Aqueous Base: Switch to a non-nucleophilic, anhydrous base like potassium fluoride (KF) or an organic base like triethylamine (TE
= |Lower Reaction Temperature: If possible, screen for lower temperatures, even if it requires a longer reaction time.

= Use a Milder Base: Consider using a weaker base such as K2COs over stronger options like KsPO4 or NaOH.
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« Cause 2: Competitive SNAr of Fluorine: The fluoride can be displaced by hydroxide or alkoxide bases, especially at high temperatures. This leads -

not be reactive in the cross-coupling reaction, complicating purification.

o Solution: Avoid strongly nucleophilic bases, particularly at high temperatures. Use of fluoride-based bases (e.g., KF, CsF) can mitigate this throu¢

« Cause 3: Protodebromination: The formation of 2-fluoro-6-methoxybenzonitrile is a common byproduct that reduces the yield of the desired produc

o Solution:

= Ensure Anhydrous Conditions: Water can be a proton source. Thoroughly dry all solvents and reagents.

= Optimize Ligand and Pre-catalyst: Bulky, electron-rich phosphine ligands can promote faster reductive elimination, which outcompetes the pro

= Control Stoichiometry: Avoid a large excess of the boronic acid/ester, as it can be a source of protons upon decomposition.
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Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am trying to displace the fluorine atom with a nucleophile, but the reaction is sluggis

A: While the nitrile group strongly activates the ring for SNAr, other factors can make the reaction challenging.
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« Cause 1: Deactivating Effect of the Methoxy Group: The methoxy group is electron-donating via resonance, which partially counteracts the activatit
the negatively charged Meisenheimer complex intermediate, which is often the rate-determining step.[5][15]

« Cause 2: Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-rich aromatic ring, especially at lowe

« Cause 3: Poor Solvent Choice: SNAr reactions proceed fastest in polar aprotic solvents (e.g., DMSO, DMF, NMP) that can solvate the cation of the
itself, thus maximizing its reactivity.[16]

« Cause 4: Steric Hindrance: The methoxy group ortho to the fluorine can provide some steric hindrance to the incoming nucleophile, slowing the rat
Solutions:

» Increase Temperature: Carefully increasing the reaction temperature is the most common way to overcome the activation barrier.

* Use a Stronger Nucleophile/Base: If using an N-H or O-H nucleophile, pre-forming the corresponding anion with a strong, non-nucleophilic base (e
» Optimize Solvent: Ensure you are using a suitable polar aprotic solvent that has been thoroughly dried.

« Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate sluggish SNAr reactions by efficiently heating the polar solvent

Section 3: Recommended Analytical Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring

This general-purpose method is suitable for monitoring the consumption of starting material and the formation of the primary product.
¢ Column: C18 reverse-phase, 4.6 x 150 mm, 5 um particle size.
» Mobile Phase A: 0.1% Formic Acid in Water.
» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
» Gradient:
o 0-2 min: 10% B

2-15 min: 10% to 95% B

o

15-18 min: 95% B

o

18-18.1 min: 95% to 10% B

o

18.1-22 min: 10% B

o

¢ Flow Rate: 1.0 mL/min.

e Column Temperature: 40 °C.

« Detection Wavelength: 254 nm.

+ Sample Preparation: Quench a small aliquot (5-10 pL) of the reaction mixture in 1 mL of acetonitrile. Vortex, then centrifuge or filter to remove parti
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
warranties, express or implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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